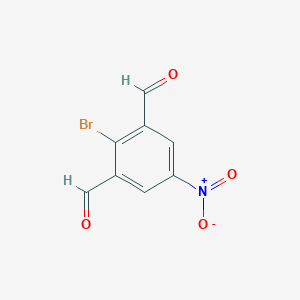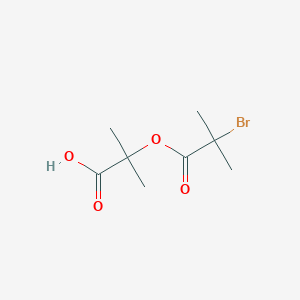![molecular formula C20H27NO3S B2480363 Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate CAS No. 2034308-19-3](/img/structure/B2480363.png)
Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related spiro compounds, such as 1-oxa-6-heteraspiro[2.5]octanes, involves complex reactions, including stereochemical analysis through NMR studies and single-crystal X-ray diffraction. For instance, the synthesis of 6-phenyl-1-oxa-6-phosphaspiro[2.5]octane 6-sulfide, a structurally similar compound, has been reported. This synthesis process typically involves the epoxidation of cis-2,6-diphenyl-4-thianone with dimethyl-oxosulfonium methylide in DMSO, leading to unexpected products due to ring opening of the intermediate epoxide (Satyamurthy, Berlin, Hossain, & Helm, 1984).
Molecular Structure Analysis
The molecular structure of spiro compounds is typically elucidated using techniques such as NMR spectroscopy and X-ray diffraction. For similar compounds, X-ray diffraction analysis has revealed detailed structural parameters, such as space group and cell dimensions, providing insights into the stereochemistry and spatial arrangement of atoms within the molecule. This detailed structural analysis is crucial for understanding the compound's reactivity and interactions with other molecules (Satyamurthy, Berlin, Hossain, & Helm, 1984).
Chemical Reactions and Properties
The chemical reactions involving spiro compounds can be complex, involving various reagents and conditions. For example, reactions of substituted methyl 2,3,7-triazabicyclo[3.3.0]oct-3-ene-4-carboxylates and 1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylates with iodinating agents have been studied to understand the reactivity and potential functionalization of these molecules. Such reactions often result in mixtures of exo and endo isomers, highlighting the compound's diverse chemical behavior (Molchanov, Stepakov, Boitsov, Kopf, & Kostikov, 2003).
Physical Properties Analysis
The physical properties of spiro compounds, such as solubility, melting point, and boiling point, are essential for their handling and application in chemical syntheses. While specific data on "Methyl 6-(2-(4-(isopropylthio)phenyl)acetyl)-6-azaspiro[2.5]octane-1-carboxylate" are not provided in the searched literature, similar compounds' physical properties are closely examined to ensure proper experimental conditions and storage.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, define the compound's utility in chemical syntheses and potential applications. Studies on related spiro compounds offer insights into their chemical behavior, such as reductive cleavage and transformations, which are crucial for developing novel synthetic routes and applications (Molchanov, Tran, Stepakov, & Kostikov, 2016).
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity in Peptide Synthesis
Methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, related to the chemical structure of interest, has been synthesized and utilized as a novel class of dipeptide synthons. It has shown potential in peptide synthesis, being used as a dipeptide building block in the preparation of nonapeptides, such as analogues of the C-terminal nonapeptide of the antibiotic Trichovirin I 1B. This demonstrates its utility in creating complex peptide structures, potentially useful in drug development and biochemical research (Suter, Stoykova, Linden, & Heimgartner, 2000).
Chemical Reactions with C-H Acidic Compounds
The compound 1-oxa-2-azaspiro[2.5]octane, which shares structural similarities with the chemical , has been explored in reactions with malonic and cyanoacetic acid derivatives, as well as other C-H acids. This research indicates the potential of such compounds in creating diverse chemical structures through the introduction of various functional groups, leading to the formation of unique bicyclic and tricyclic compounds (Andreae, Schmitz, Wulf, & Schulz, 1992).
Regioselective Cycloaddition Applications
Substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates have been obtained through regioselective 1,3-dipolar cycloaddition of C-aryl- and C-carbamoylnitrones with methyl 2-benzylidenecyclopropanecarboxylate. This research illustrates the versatility of such compounds in organic synthesis, particularly in the formation of diastereoisomeric structures, which are crucial in the development of chiral compounds with specific biological activities (Molchanov & Tran, 2013).
Wirkmechanismus
Eigenschaften
IUPAC Name |
methyl 6-[2-(4-propan-2-ylsulfanylphenyl)acetyl]-6-azaspiro[2.5]octane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3S/c1-14(2)25-16-6-4-15(5-7-16)12-18(22)21-10-8-20(9-11-21)13-17(20)19(23)24-3/h4-7,14,17H,8-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVYEVVBXOMIJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=CC=C(C=C1)CC(=O)N2CCC3(CC2)CC3C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[1-(5-Fluoropyrimidin-4-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2480282.png)


![2-fluoro-N-[5-[(3-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2480290.png)


![2-({4-ethyl-5-[(E)-2-phenylethenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetonitrile](/img/structure/B2480295.png)
![2-[(3,4-Dichlorophenyl)methyl]-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![3-(2-Aminoethyl)thieno[3,2-d]pyrimidin-4-one;dihydrochloride](/img/structure/B2480299.png)
![N-[1-(2-methylphenoxy)propan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2480301.png)
![2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride](/img/structure/B2480302.png)
![[3-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2480303.png)